![molecular formula C7H6FN3 B13898083 5-Fluoro-2-methyl-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B13898083.png)
5-Fluoro-2-methyl-7H-pyrrolo[2,3-D]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-2-methyl-7H-pyrrolo[2,3-D]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is part of the pyrrolo[2,3-D]pyrimidine family, which is known for its diverse biological activities, including anticancer, antiviral, and kinase inhibition properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-methyl-7H-pyrrolo[2,3-D]pyrimidine typically involves multi-step organic reactionsThe use of microwave-assisted synthesis has been reported to improve yields and reaction times .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale organic synthesis techniques. These methods are optimized for high yield and purity, utilizing advanced technologies such as continuous flow reactors and automated synthesis platforms .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-methyl-7H-pyrrolo[2,3-D]pyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like N-bromosuccinimide. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation reactions can yield various halogenated derivatives, while oxidation reactions can produce ketones or aldehydes .
Scientific Research Applications
5-Fluoro-2-methyl-7H-pyrrolo[2,3-D]pyrimidine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study biological pathways and enzyme functions.
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-methyl-7H-pyrrolo[2,3-D]pyrimidine involves its interaction with specific molecular targets. For instance, it inhibits focal adhesion kinase (FAK), a non-receptor tyrosine kinase involved in cell adhesion, migration, and survival. By binding to the ATP pocket of FAK, the compound disrupts its kinase activity, leading to reduced cancer cell proliferation and increased apoptosis .
Comparison with Similar Compounds
Similar Compounds
7H-Pyrrolo[2,3-D]pyrimidine: Lacks the fluorine and methyl groups but shares the core structure.
4,7-Disubstituted 7H-Pyrrolo[2,3-D]pyrimidines: These compounds have different substituents at the 4 and 7 positions, affecting their biological activity.
Uniqueness
5-Fluoro-2-methyl-7H-pyrrolo[2,3-D]pyrimidine is unique due to its specific substitution pattern, which enhances its biological activity and selectivity. The presence of the fluorine atom increases its lipophilicity and binding affinity to target proteins, making it a potent inhibitor in various biological assays .
Properties
Molecular Formula |
C7H6FN3 |
|---|---|
Molecular Weight |
151.14 g/mol |
IUPAC Name |
5-fluoro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C7H6FN3/c1-4-9-2-5-6(8)3-10-7(5)11-4/h2-3H,1H3,(H,9,10,11) |
InChI Key |
HUTZNOALJCISKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C2C(=CNC2=N1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


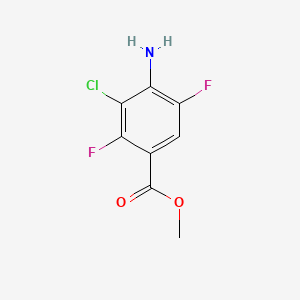
![6-[3,7-Dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13898003.png)
![1-(Benzenesulfonyl)-2-bromo-4-chloro-pyrrolo[3,2-C]pyridine](/img/structure/B13898013.png)

![tert-butyl 4-(1H-pyrrolo[3,2-b]pyridin-5-yl)piperazine-1-carboxylate](/img/structure/B13898032.png)
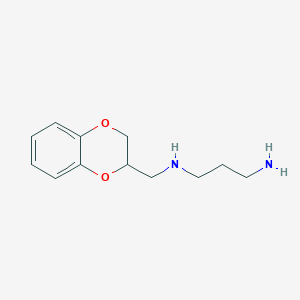
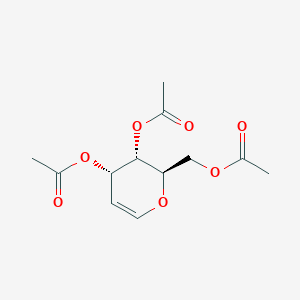
![Tert-butyl N-(7-bromoimidazo[2,1-F][1,2,4]triazin-4-YL)carbamate](/img/structure/B13898051.png)
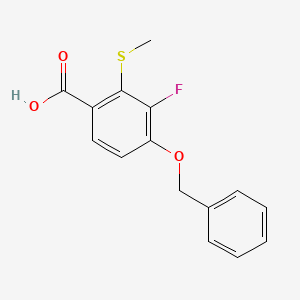

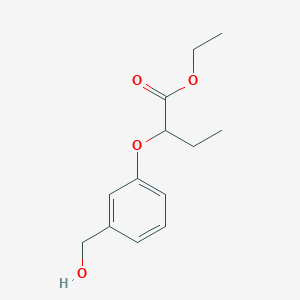
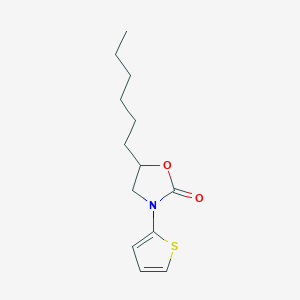
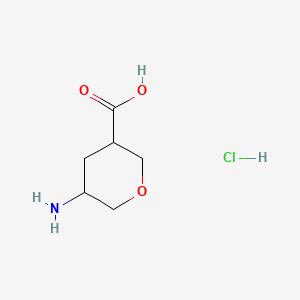
![Pentanamide, 4-methyl-3-oxo-N-[4-(phenylmethoxy)phenyl]-2-(phenylmethylene)-](/img/structure/B13898109.png)
